molecular formula C4H5F2NO B2611163 2,2-Difluorocyclopropane-1-carboxamide CAS No. 107872-84-4

2,2-Difluorocyclopropane-1-carboxamide

Cat. No.: B2611163
CAS No.: 107872-84-4
M. Wt: 121.087
InChI Key: VEQGOZCVNSMHRR-UHFFFAOYSA-N
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Description

2,2-Difluorocyclopropane-1-carboxamide is a chemical compound with the molecular formula C₄H₅F₂NO It is a derivative of cyclopropane, where two hydrogen atoms are replaced by fluorine atoms, and a carboxamide group is attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluorocyclopropane-1-carboxamide typically involves the cyclopropanation of suitable precursors. One common method is the reaction of difluorocarbene with cyclopropane derivatives. For instance, the reaction of chlorodifluoromethane with concentrated potassium hydroxide in dioxane, in the presence of tetraphenylarsonium chloride as a catalyst, can yield difluorocyclopropane derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluorocyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The fluorine atoms in the cyclopropane ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield difluorocyclopropanecarboxylic acid, while reduction can produce difluorocyclopropylamine.

Scientific Research Applications

2,2-Difluorocyclopropane-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluorocyclopropane-1-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

    1,1-Difluorocyclopropane: Similar in structure but lacks the carboxamide group.

    2,2-Difluorocyclopropanecarboxylic acid: Similar but has a carboxylic acid group instead of a carboxamide group.

    2,2-Difluorocyclopropanecarbonyl chloride: A derivative used in Friedel-Crafts reactions.

Uniqueness

2,2-Difluorocyclopropane-1-carboxamide is unique due to the presence of both fluorine atoms and a carboxamide group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,2-difluorocyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F2NO/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQGOZCVNSMHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107872-84-4
Record name 2,2-difluorocyclopropane-1-carboxamide
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